1-Tert-butyl-3-ethoxybenzene
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-tert-butyl-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQWDZTBQWUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-tert-butyl-3-ethoxybenzene, an important organic intermediate. The document details two viable synthetic routes, including their mechanisms, experimental protocols, and relevant quantitative data. The information is presented to be of practical value for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a substituted aromatic ether with applications as a building block in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. The strategic placement of the bulky tert-butyl group and the ethoxy moiety on the benzene (B151609) ring makes it a valuable synthon. This guide explores the most practical and efficient methods for its laboratory-scale synthesis.
Synthesis Pathways
Two principal synthetic routes to this compound are detailed below: a multi-step synthesis commencing with tert-butylbenzene (B1681246) and the Williamson ether synthesis starting from 3-tert-butylphenol (B181075).
Multi-step Synthesis from Tert-butylbenzene
This pathway involves a sequence of classical aromatic substitution and functional group transformation reactions. The overall yield for this route is approximately 45%.[1]
Overall Reaction Scheme:
Caption: Multi-step synthesis of this compound.
2.1.1. Step 1: Nitration of tert-butylbenzene
The initial step is the electrophilic nitration of tert-butylbenzene. This reaction yields a mixture of ortho, meta, and para isomers. The para isomer is the major product due to the directing effect of the tert-butyl group; however, the meta isomer is also formed and can be separated.
Mechanism:
Caption: Mechanism of nitration of tert-butylbenzene.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) in an ice bath.
-
Slowly add tert-butylbenzene (1.0 eq) to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the aromatic compound over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product and separate the isomers by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Parameter | Value |
| Temperature | 0-15 °C |
| Reaction Time | 1-2 hours |
| Isomer Ratio (approx.) | para:meta:ortho - 70:20:10 |
2.1.2. Step 2: Reduction of 1-tert-butyl-3-nitrobenzene
The separated 1-tert-butyl-3-nitrobenzene is then reduced to 3-tert-butylaniline. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.
Mechanism (using Sn/HCl):
Caption: Reduction of the nitro group to an amine.
Experimental Protocol (using Sn/HCl):
-
To a round-bottom flask containing 1-tert-butyl-3-nitrobenzene (1.0 eq), add granulated tin (2.5 eq).
-
Add ethanol (B145695) to create a slurry.
-
Slowly add concentrated hydrochloric acid (5.0 eq) dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it strongly basic by the slow addition of a concentrated sodium hydroxide (B78521) solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-tert-butylaniline.
2.1.3. Step 3 & 4: Diazotization and Ethanolysis
The final steps involve the conversion of 3-tert-butylaniline to a diazonium salt, which is then displaced by an ethoxy group from ethanol.
Mechanism:
Caption: Diazotization followed by ethanolysis.
Experimental Protocol:
-
Dissolve 3-tert-butylaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Gently warm the reaction mixture to room temperature and then heat to reflux for 1 hour. Nitrogen gas will be evolved.
-
After cooling, pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Williamson Ether Synthesis from 3-tert-Butylphenol
This is a more direct, two-step approach that involves the synthesis of 3-tert-butylphenol followed by its etherification.
Overall Reaction Scheme:
Caption: Williamson ether synthesis route to this compound.
2.2.1. Step 1: Synthesis of 3-tert-Butylphenol
3-tert-Butylphenol can be synthesized by the Friedel-Crafts alkylation of phenol with a tert-butylating agent such as tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst. The reaction conditions can be optimized to favor the formation of the meta-isomer, although a mixture of isomers is typically produced and requires separation.
2.2.2. Step 2: Williamson Ether Synthesis
This classic ether synthesis involves the deprotonation of 3-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide.
Mechanism:
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-tert-butylphenol (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir the mixture until the phenol is fully deprotonated.
-
Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a solid precipitate (the inorganic salt byproduct) is present, filter it off.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or vacuum distillation.
Quantitative Data (for a similar Williamson Ether Synthesis):
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
Characterization of this compound
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet integrating to 9H in the upfield region (around 1.3 ppm) corresponding to the tert-butyl group.[2]
-
A triplet (3H) and a quartet (2H) in the aliphatic region (around 1.4 ppm and 4.0 ppm, respectively) characteristic of an ethyl group.
-
A complex multiplet pattern in the aromatic region (6.7-7.2 ppm) corresponding to the four protons on the benzene ring.
-
-
¹³C NMR:
-
Signals for the tert-butyl quaternary carbon (around 34 ppm) and methyl carbons (around 31 ppm).
-
Signals for the ethyl group carbons (around 15 and 63 ppm).
-
Four distinct signals in the aromatic region (110-160 ppm), with the carbon attached to the oxygen being the most downfield.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z = 178.
-
A significant peak at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺).
-
Other fragmentation patterns characteristic of ethers and alkylbenzenes.
-
Conclusion
Both the multi-step synthesis from tert-butylbenzene and the Williamson ether synthesis from 3-tert-butylphenol are viable methods for the preparation of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The Williamson ether synthesis is generally more direct and likely to provide a higher overall yield, provided that the starting 3-tert-butylphenol is readily accessible. The multi-step synthesis, while longer, utilizes more basic starting materials. For any chosen pathway, careful optimization of reaction conditions and purification procedures will be crucial for obtaining a high purity of the final product.
References
Physicochemical properties of 1-Tert-butyl-3-ethoxybenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. This aromatic ether is a significant intermediate in various fields of organic synthesis, including the production of agrochemicals, pharmaceuticals, and fragrances.[1][2] This document consolidates key data into accessible formats, details a representative experimental protocol for its synthesis, and visualizes its synthetic pathway and applications to support researchers and drug development professionals.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] Its core physicochemical properties are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O | [3][4][5] |
| Molecular Weight | 178.27 g/mol | [2][4] |
| CAS Number | 133073-81-1 | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Boiling Point | 230-235 °C | [2] |
| 235.6±19.0 °C (Predicted) | [6] | |
| Density | 0.92-0.94 g/cm³ (at 20 °C) | [2] |
| 0.906±0.06 g/cm³ (Predicted) | [6] | |
| Refractive Index | 1.492-1.496 (at 20 °C) | [2] |
| Solubility | Soluble in organic solvents; Insoluble in water | [2][3] |
| Flash Point | >100 °C | [2] |
| Storage Conditions | Store in a cool place (<30°C) under an inert atmosphere; Recommended storage at 2-8°C | [2][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and efficient method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an ethylating agent. An alternative approach involves a multi-step synthesis starting from tert-butylbenzene.[1]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 3-tert-butylphenol (B181075) and ethyl bromide.
Materials:
-
3-tert-butylphenol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetone)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-tert-butylphenol in the anhydrous solvent.
-
Add powdered sodium hydroxide (or potassium hydroxide) to the solution. The mixture is stirred at room temperature for a period to allow for the formation of the sodium 3-tert-butylphenoxide.
-
Alkylation: Slowly add ethyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography to yield the final product.
Caption: Workflow for the synthesis of this compound.
Applications and Significance
This compound is a versatile chemical intermediate with significant applications in the synthesis of more complex molecules. Its sterically hindered structure makes it a valuable building block in various chemical industries.[2]
-
Agrochemicals: It serves as a key intermediate for the production of etoxazole, an agricultural miticide.[1]
-
Pharmaceuticals and Medicinal Chemistry: The unique substitution pattern of the tert-butyl and ethoxy groups allows for selective functionalization, making it a useful precursor in the development of new pharmaceutical compounds.[2]
-
Palladium-Catalyzed Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
-
Other Industrial Uses: It is also utilized in the manufacturing of fragrances, liquid crystals, polymer additives, and UV stabilizers.[2]
Caption: Key industrial applications of this compound.
Safety and Handling
While comprehensive safety data is not widely published, standard precautions for handling organic ethers should be observed. It is noted to be irritating to the skin and eyes, and direct contact should be avoided.[3] Good ventilation, along with personal protective equipment such as safety glasses and gloves, is recommended during handling.[3] The compound can form flammable vapors and should be kept away from open flames and high temperatures.[3]
Conclusion
This compound is a chemical compound with well-defined physicochemical properties that make it a valuable intermediate in organic synthesis. Its utility in the production of agrochemicals, pharmaceuticals, and advanced materials highlights its importance in both academic research and industrial applications. This guide provides essential data and procedural insights to aid scientists and professionals in leveraging this compound for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Deliver Factory Price99% this compound CAS 133073-81-1 - this compound, this compound; | Made-in-China.com [m.made-in-china.com]
- 3. This compound [chembk.com]
- 4. This compound | C12H18O | CID 20038873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 133073-81-1 [chemicalbook.com]
Determining the Solubility Profile of 1-Tert-butyl-3-ethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl-3-ethoxybenzene is an aromatic ether with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This technical guide provides a comprehensive framework for determining and documenting the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its experimental determination and provides a template for the systematic presentation of results.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [2][3] |
| Molecular Weight | 178.27 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 235.6 ± 19.0 °C (Predicted) | [1] |
| Density | 0.906 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 3.7 | [2] |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] As a molecule with a significant nonpolar aromatic ring and a tert-butyl group, along with a polar ether linkage, this compound is expected to be readily soluble in a range of organic solvents.[1] Its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent. While it is generally soluble in alcohols, ethers, and chlorinated solvents, its solubility in nonpolar solvents like alkanes and aromatic hydrocarbons is also anticipated to be significant.[1] For precise and reliable data, experimental determination is essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility (shake-flask) method is a widely accepted and robust technique for determining the solubility of a compound in a specific solvent. The following protocol provides a detailed procedure for determining the solubility of this compound.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) and PTFE-lined septa
-
Constant temperature incubator shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved phase present.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (pre-wetted with the respective solvent) to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
3. Data Analysis and Presentation
The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor. The results should be expressed in appropriate units such as grams per liter (g/L) and moles per liter (mol/L). The data should be presented in a clear and organized table, as shown in the following section.
Data Presentation: Solubility of this compound
The following table provides a template for presenting the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Chloroform | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
This technical guide provides a robust framework for researchers and scientists to determine and document the solubility profile of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, consistent and comparable solubility data can be generated. This information is critical for the successful application of this compound in research, development, and manufacturing processes. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a systematic and logical approach to solubility determination.
References
An In-depth Technical Guide to the Safe Handling and Disposal of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for 1-tert-butyl-3-ethoxybenzene (CAS No. 133073-81-1), an important organic intermediate. The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, first-aid measures, and proper disposal procedures to ensure the safe use of this compound in a laboratory setting.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | PubChem[1], Guidechem[2] |
| Molecular Weight | 178.27 g/mol | PubChem[1], Guidechem[2] |
| Monoisotopic Mass | 178.135765193 Da | PubChem[1], Guidechem[2] |
| Boiling Point | 157°C | ChemBK[3] |
| Melting Point | -117°C | ChemBK[3] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1], Guidechem[2] |
| Rotatable Bond Count | 3 | Guidechem[2] |
| Heavy Atom Count | 13 | Guidechem[2] |
| Complexity | 146 | PubChem[1], Guidechem[2] |
| XLogP3 | 3.7 | PubChem[1] |
Note: Some data, such as vapor pressure and density, are currently unavailable in the reviewed literature.[4]
Hazard Identification and Safety Precautions
General Precautions:
-
Avoid the formation and inhalation of dust, aerosols, vapors, and mists.[3][4]
-
Ensure adequate ventilation, including appropriate exhaust ventilation where dust or vapors may form.[3][4]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[3][5]
-
Obtain special instructions before use.[4]
Experimental Protocols: Safe Handling and Personal Protective Equipment
The following protocols are based on standard laboratory practices for handling similar chemical compounds and information from available safety data sheets.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Use explosion-proof equipment when handling significant quantities of the material.[5]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Skin Protection:
-
Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]
-
Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws.[4]
-
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[4] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Fire-Fighting and Accidental Release Measures
5.1. Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
5.2. Accidental Release
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[4]
-
Containment and Cleanup: Pick up and arrange for disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Storage and Disposal
6.1. Storage
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed and upright.[6]
-
The chemical is stable under recommended storage conditions.[4]
6.2. Disposal
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[4]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or by other procedures approved by state and local authorities.[4]
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Toxicity Data
There is currently no available quantitative data on the acute or chronic toxicity of this compound.[4] As such, it should be treated as a potentially hazardous substance, and all handling should be performed with appropriate precautions to minimize exposure. The lack of toxicity data underscores the importance of adhering to the safety protocols outlined in this guide.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions: The Case of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note explores the potential use of 1-tert-butyl-3-ethoxybenzene and its derivatives in such reactions. While the direct Suzuki coupling of unactivated aryl ethers like this compound presents significant challenges due to the inertness of the C(sp²)-O bond, this document provides a comprehensive overview of the Suzuki-Miyaura reaction, a detailed experimental protocol for a representative cross-coupling of a related aryl bromide, and a discussion of advanced strategies and alternative catalytic systems that may facilitate the use of aryl ethers as coupling partners.
Introduction
This compound is a valuable organic intermediate with potential applications in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring a bulky tert-butyl group and an electron-donating ethoxy group, makes it an interesting building block. The ability to functionalize this aromatic core via cross-coupling reactions would provide a powerful tool for the synthesis of novel compounds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] While highly effective for aryl halides, the activation of the strong C-O bond in unactivated aryl ethers by palladium catalysts is notoriously difficult and often requires specialized ligands or nickel-based catalytic systems.
This document will provide a detailed protocol for a standard Suzuki-Miyaura coupling of an aryl bromide, which serves as a foundational method that can be adapted for more challenging substrates. Furthermore, it will discuss the current state of C-O bond activation for cross-coupling reactions, offering insights for researchers aiming to utilize aryl ether substrates like this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for a generic palladium-catalyzed Suzuki-Miyaura coupling reaction between an aryl bromide and an arylboronic acid. This data is representative and serves as a starting point for optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O (10:1) | 100 | 12 | >95 |
| 2 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 92 |
| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 4 | 4-Bromobenzonitrile | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH/H₂O (5:1) | 110 | 6 | 97 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and a phosphine (B1218219) ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC or GC/MS analysis (typically 6-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Challenges and Alternative Strategies for this compound
The direct Suzuki coupling of this compound is challenging due to the high bond dissociation energy of the aryl C-O bond. Palladium catalysts typically struggle to oxidatively add into such inert bonds. Researchers encountering this challenge should consider the following:
-
Activation of the Aryl Ether: Conversion of the ethoxy group to a better leaving group, such as a triflate (-OTf) or tosylate (-OTs), would render the substrate amenable to standard Suzuki coupling conditions. This, however, adds extra steps to the synthetic route.
-
Nickel Catalysis: Nickel-based catalytic systems have shown significant promise for the cross-coupling of unactivated aryl ethers. Catalysts such as Ni(cod)₂ with N-heterocyclic carbene (NHC) or phosphine ligands can effectively cleave the C-O bond and facilitate the Suzuki-Miyaura reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling remains a vital transformation in modern organic synthesis. While the direct application to unactivated aryl ethers such as this compound is not yet routine with palladium catalysts, the foundational protocols and understanding of the catalytic cycle provide a strong basis for further methods development. Researchers are encouraged to explore strategies for C-O bond activation or consider alternative catalytic systems, such as those based on nickel, to unlock the full synthetic potential of these readily available starting materials. The provided protocols and visualizations serve as a practical guide for the execution and understanding of this powerful C-C bond-forming reaction.
References
Detailed experimental protocol for the bromination of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the electrophilic bromination of 1-tert-butyl-3-ethoxybenzene to synthesize 4-bromo-1-tert-butyl-3-ethoxybenzene. The methodology is based on established procedures for the bromination of activated aromatic compounds and is adapted for this specific substrate. This protocol includes a comprehensive list of materials, a step-by-step procedure, safety precautions, and methods for the characterization of the final product. All quantitative data is summarized for clarity, and a visual workflow is provided.
Introduction
This compound is an aromatic ether with two activating groups, the tert-butyl group and the ethoxy group. Both are ortho-, para-directing substituents. In electrophilic aromatic substitution reactions, such as bromination, the position of the incoming electrophile is determined by the directing effects of these groups. The ethoxy group is a more powerful activating group than the tert-butyl group, and its directing effect will be dominant. The position para to the ethoxy group is occupied by the tert-butyl group. The positions ortho to the ethoxy group are sterically hindered. Therefore, the bromination is expected to occur regioselectively at the position para to the tert-butyl group and ortho to the ethoxy group, yielding 4-bromo-1-tert-butyl-3-ethoxybenzene as the major product. This compound can serve as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | Reagent | Sigma-Aldrich | 145358-39-8 |
| Bromine (Br₂) | ACS Reagent | Fisher Scientific | 7726-95-6 |
| Iron (Fe) powder | 99% | Alfa Aesar | 7439-89-6 |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Merck | 56-23-5 |
| Sodium Hydroxide (B78521) (NaOH) | Pellets | VWR | 1310-73-2 |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (Neoprene or Nitrile), and a fume hood are essential.
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube, dissolve this compound (10.0 g, 56.1 mmol) in 100 mL of anhydrous carbon tetrachloride.
-
Catalyst Addition: To this solution, add iron powder (0.31 g, 5.6 mmol) as a catalyst.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (9.0 g, 2.9 mL, 56.1 mmol) in 20 mL of carbon tetrachloride to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and minimize the formation of byproducts.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.
-
Quenching: Once the reaction is complete, slowly and carefully add 50 mL of a 10% aqueous sodium hydroxide solution to the reaction mixture to quench the reaction and neutralize any remaining bromine and hydrobromic acid. The color of the bromine should disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of 10% sodium hydroxide solution, 50 mL of water, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure 4-bromo-1-tert-butyl-3-ethoxybenzene.
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is harmful if inhaled. Handle bromine only in a well-ventilated fume hood and wear appropriate PPE, including heavy-duty chemical-resistant gloves, a face shield, and a lab coat.[1][2] Have a solution of sodium thiosulfate (B1220275) ready for quenching any spills.
-
Carbon tetrachloride is a toxic and carcinogenic solvent.[3] It is harmful if inhaled or absorbed through the skin. All operations involving carbon tetrachloride must be performed in a fume hood.
-
The reaction is exothermic and should be cooled properly to avoid overheating.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.[4]
Data Presentation
Table 1: Summary of Quantitative Experimental Data
| Parameter | Value |
| Mass of this compound | 10.0 g (56.1 mmol) |
| Volume of Bromine | 2.9 mL (56.1 mmol) |
| Mass of Iron Powder | 0.31 g (5.6 mmol) |
| Volume of Carbon Tetrachloride | 120 mL |
| Reaction Temperature | 0 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 70-80% |
Table 2: Expected Characterization Data for 4-Bromo-1-tert-butyl-3-ethoxybenzene
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.28 (d, J=2.0 Hz, 1H, Ar-H), 6.95 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.70 (d, J=8.4 Hz, 1H, Ar-H), 4.02 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.30 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.5, 150.2, 129.8, 117.5, 115.8, 112.3, 63.8, 34.5, 31.3, 14.8 |
| IR (KBr, cm⁻¹) | ν: 2965 (C-H, sp³), 1580 (C=C, aromatic), 1240 (C-O, ether), 870 (C-H, oop, aromatic), 560 (C-Br) |
| Mass Spec. (EI, m/z) | 258/260 (M⁺, Br isotope pattern), 243/245 ([M-CH₃]⁺) |
Visualization
Caption: Experimental workflow for the bromination of this compound.
References
Application Notes and Protocols: Step-by-Step Guide for the Nitration of 1-Tert-butyl-3-ethoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the electrophilic aromatic nitration of 1-tert-butyl-3-ethoxybenzene. The procedure outlines the use of a standard nitrating mixture of concentrated nitric and sulfuric acids, with a strong emphasis on temperature control to manage the reaction's regioselectivity and minimize side-product formation. The directing effects of the tert-butyl and ethoxy substituents are discussed, and a comprehensive workflow from reaction setup to product purification is provided.
Introduction: Principles and Regioselectivity
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution (EAS) reaction. In this process, a nitro group (-NO₂) is introduced onto an aromatic ring. The reaction is typically facilitated by a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1]
The regiochemical outcome of the nitration of a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present.[1] In the case of this compound, the ring possesses two activating, ortho, para-directing groups:
-
Ethoxy Group (-OCH₂CH₃): A strong activating group that directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.
-
tert-Butyl Group (-C(CH₃)₃): A weakly activating group that also directs to its ortho (C2, C6) and para (C4) positions.
Both groups activate positions 2, 4, and 6. However, the ethoxy group is a more powerful activator. Furthermore, the bulky tert-butyl group can cause significant steric hindrance at the adjacent C2 position.[2] Consequently, the nitration is expected to occur primarily at the positions ortho and para to the ethoxy group and least hindered by the tert-butyl group, namely C4 and C6. Minor formation of the C2 isomer is also possible.
Experimental Protocol
This protocol is based on standard procedures for the nitration of activated aromatic compounds.[2]
2.1 Materials and Equipment
-
Reagents: this compound, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Dichloromethane (B109758) (CH₂Cl₂), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water, Ice.
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer and stir bar, ice-water bath, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.
2.2 Procedure
-
Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 20 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
Nitrating Mixture Preparation (Caution!): In a separate flask, cautiously add concentrated H₂SO₄ (1.5 eq) to another portion of dichloromethane (10 mL), ensuring the mixture is cooled in an ice bath. Slowly, add concentrated HNO₃ (1.1 eq) dropwise to the cooled sulfuric acid solution. Maintain the temperature below 10 °C throughout this addition.[1] This mixture contains the active nitronium ion electrophile.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from a dropping funnel to the cooled solution of this compound over 30-45 minutes. Carefully monitor the internal temperature and ensure it remains between 0-5 °C.[3] A slight exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of cold deionized water with vigorous stirring.
-
Transfer the entire mixture to a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer.
-
Wash the organic layer sequentially with 50 mL of cold deionized water, 50 mL of saturated NaHCO₃ solution (to neutralize residual acid), and finally 50 mL of brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, a mixture of nitro-isomers, can be purified by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane.
2.3 Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All procedures involving concentrated acids must be performed in a well-ventilated fume hood.
-
The addition of reagents should be slow and controlled, especially when preparing the nitrating mixture and adding it to the substrate, as the reactions are exothermic.
-
Quenching the reaction on ice should be done slowly to control the release of heat.
Data Presentation
The following table presents illustrative data for the expected product distribution based on established principles of regioselectivity and steric effects. Actual yields may vary depending on specific reaction conditions.
| Compound | Predicted Isomer | Role | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| 1-tert-butyl-3-ethoxy-4-nitrobenzene | 4-NO₂ | Major Product | 223.27 | ~55-65% |
| 1-tert-butyl-3-ethoxy-6-nitrobenzene | 6-NO₂ | Major Product | 223.27 | ~25-35% |
| 1-tert-butyl-3-ethoxy-2-nitrobenzene | 2-NO₂ | Minor Product | 223.27 | <5% |
| Dinitrated/Other Byproducts | - | Side Product | - | <5% |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for the nitration process.
References
The Strategic Role of 1-Tert-butyl-3-ethoxybenzene in Pharmaceutical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-tert-butyl-3-ethoxybenzene is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex organic molecules for various applications, including the development of new pharmaceuticals. Its unique substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety, offers specific steric and electronic properties that can be strategically exploited in medicinal chemistry. This document provides detailed application notes and experimental protocols to guide researchers in leveraging this compound for the discovery and development of novel therapeutic agents. While its application has been notably documented in the synthesis of the acaricide etoxazole, the principles of its reactivity and its derivatives, such as (5-tert-butyl-2-ethoxyphenyl)boronic acid, are highly relevant to pharmaceutical research, particularly in the construction of kinase inhibitors and other targeted therapies.
Application Notes
The primary application of this compound in synthetic chemistry is as a precursor to more functionalized intermediates. The tert-butyl group provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. The ethoxy group is an electron-donating moiety that can modulate the electronic properties of the aromatic ring and serve as a handle for further chemical modifications.
A key derivative for pharmaceutical synthesis is (5-tert-butyl-2-ethoxyphenyl)boronic acid . This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct the core scaffolds of many therapeutic agents.
The tert-butyl-ethoxy-phenyl motif is of particular interest in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of cancer drug discovery. The structural features of derivatives of this compound can be exploited to achieve potent and selective inhibition of specific kinases, such as Axl kinase, which is implicated in tumor growth and metastasis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and their application in the construction of bioactive molecules.
Protocol 1: Synthesis of (5-tert-butyl-2-ethoxyphenyl)boronic acid
This protocol describes the synthesis of the key boronic acid intermediate from this compound via ortho-metalation and borylation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate (B1201080)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 2 hours.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain (5-tert-butyl-2-ethoxyphenyl)boronic acid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | n-BuLi, Triisopropyl borate |
| Solvent | Anhydrous THF |
| Typical Yield | 75-85% |
| Purity | >95% (by NMR) |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl (B1667301) Scaffold
This protocol outlines a general procedure for the Suzuki coupling of (5-tert-butyl-2-ethoxyphenyl)boronic acid with an aryl halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
(5-tert-butyl-2-ethoxyphenyl)boronic acid
-
Aryl halide (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask, combine (5-tert-butyl-2-ethoxyphenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl product.
Quantitative Data Summary for a Representative Suzuki Coupling:
| Parameter | Value |
| Boronic Acid | (5-tert-butyl-2-ethoxyphenyl)boronic acid |
| Coupling Partner | 2-chloro-4-aminopyrimidine |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 16 hours |
| Typical Yield | 80-90% |
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the application of this compound in pharmaceutical development.
Caption: Synthesis of the key boronic acid intermediate.
Caption: General workflow for Suzuki coupling.
Caption: Axl kinase signaling pathway and inhibition.
Conclusion
This compound and its derivatives, particularly (5-tert-butyl-2-ethoxyphenyl)boronic acid, are valuable tools in the arsenal (B13267) of medicinal chemists. The protocols and data presented herein provide a foundation for the strategic incorporation of the tert-butyl-ethoxy-phenyl motif into novel pharmaceutical candidates. The demonstrated utility in forming key scaffolds for kinase inhibitors highlights the potential of this building block in the development of targeted therapies for cancer and other diseases. Further exploration of this scaffold in diverse therapeutic areas is warranted and is expected to yield novel bioactive molecules.
Application Notes and Protocols for Grignard Reactions Involving Derivatives of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Grignard reactions involving derivatives of 1-tert-butyl-3-ethoxybenzene, a valuable scaffold in organic synthesis and medicinal chemistry. The protocols outlined below are based on established principles of Grignard chemistry and provide a framework for the synthesis of novel compounds with potential applications in drug discovery and development.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds that play a crucial role in the formation of carbon-carbon bonds. The tert-butyl group is a common motif in medicinal chemistry that can enhance the metabolic stability and solubility of drug candidates. The ethoxy group provides an additional point for modification and can influence the electronic properties of the molecule. The combination of these features in this compound derivatives makes them attractive starting materials for the synthesis of complex molecular architectures.
The general approach involves the formation of a Grignard reagent from a halogenated derivative of this compound, followed by its reaction with a suitable electrophile. This methodology allows for the introduction of a wide variety of functional groups, leading to a diverse range of potential drug candidates.
Reaction Scheme and Workflow
The overall process can be visualized as a two-step sequence: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: General workflow for the Grignard reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the Grignard reagent from 1-bromo-3-tert-butyl-5-ethoxybenzene and its subsequent reaction with an electrophile. It is crucial to note that these are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Preparation of (3-tert-Butyl-5-ethoxyphenyl)magnesium bromide
Objective: To synthesize the Grignard reagent from 1-bromo-3-tert-butyl-5-ethoxybenzene.
Materials:
-
1-Bromo-3-tert-butyl-5-ethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
-
Dry glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Assemble the dry glassware under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the round-bottom flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3-tert-butyl-5-ethoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Reaction of (3-tert-Butyl-5-ethoxyphenyl)magnesium bromide with an Aldehyde (e.g., Benzaldehyde)
Objective: To synthesize a secondary alcohol by reacting the Grignard reagent with an aldehyde.
Materials:
-
(3-tert-Butyl-5-ethoxyphenyl)magnesium bromide solution in THF (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure secondary alcohol.
Data Presentation
The following tables provide a template for summarizing the quantitative data from these experiments.
Table 1: Reagent and Solvent Quantities for Grignard Reagent Formation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount (g) | Amount (mL) | Moles | Molar Equiv. |
| 1-Bromo-3-tert-butyl-5-ethoxybenzene | 271.21 | - | User input | User input | User input | 1.0 |
| Magnesium Turnings | 24.31 | - | User input | - | User input | 1.2 |
| Anhydrous THF | 72.11 | 0.889 | - | User input | - | - |
| Iodine (crystal) | 253.81 | - | catalytic | - | - | - |
Table 2: Reaction Conditions and Yield for Synthesis of Secondary Alcohol
| Electrophile | Grignard Equiv. | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Benzaldehyde | 1.1 | 2 | 0 to RT | (3-tert-Butyl-5-ethoxyphenyl)(phenyl)methanol | User input |
| Other Aldehyde | User input | User input | User input | Corresponding Alcohol | User input |
Table 3: Reaction with Other Electrophiles (Example Data)
| Electrophile | Product Type | Expected Yield Range (%) | Notes |
| Acetone (Ketone) | Tertiary Alcohol | 70-90 | Reaction is typically fast. |
| Ethyl Acetate (Ester) | Tertiary Alcohol | 60-80 | Requires 2 equivalents of Grignard reagent. |
| Carbon Dioxide (CO₂) | Carboxylic Acid | 50-70 | Grignard reagent is added to dry ice. |
Signaling Pathways and Logical Relationships
The Grignard reaction proceeds through a well-established nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Caption: Mechanism of Grignard addition to a carbonyl.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.
-
Handle magnesium turnings with care as they are flammable.
-
The quenching of Grignard reactions is exothermic. Perform the quench slowly at low temperatures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Grignard reaction of this compound derivatives is a versatile and powerful tool for the synthesis of a wide range of compounds with potential applications in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this valuable scaffold. Careful planning, execution, and optimization are key to achieving successful outcomes in these synthetic endeavors.
Synthetic Routes to Derivatives of 1-Tert-butyl-3-ethoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-tert-butyl-3-ethoxybenzene, a key intermediate in the production of fine chemicals and pharmaceuticals, such as the insecticide etoxazole.[1] The following sections outline established synthetic pathways to the parent compound and subsequent derivatization reactions, including bromination, nitration, and Friedel-Crafts acylation.
Synthesis of this compound
Two primary routes for the synthesis of this compound have been reported, starting from either tert-butylbenzene (B1681246) or 4-tert-butylbenzenamine.
Route 1: From Tert-butylbenzene
This route involves a multi-step synthesis including bromination, nitration, reduction (dehalogenation), diazotization, and finally ethanolysis. While the starting material is inexpensive and the procedure is straightforward, making it suitable for industrial applications, the overall yield is 45%.[1]
Route 2: From 4-Tert-butylbenzenamine
This alternative pathway consists of acylation, bromination, deacylation, diazotization, and ethanolysis. This route offers a higher total yield of 63%.[1]
A logical workflow for the more efficient, second synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Derivatization of this compound
The electron-donating nature of the tert-butyl and ethoxy groups on the benzene (B151609) ring directs electrophilic aromatic substitution to specific positions, allowing for the synthesis of a variety of derivatives.
Electrophilic Aromatic Substitution: General Considerations
The tert-butyl group is an ortho-, para-directing activator, while the ethoxy group is also an ortho-, para-directing activator. In this compound, their directing effects reinforce each other, primarily directing incoming electrophiles to the positions ortho and para to the ethoxy group (positions 2, 4, and 6) and ortho and para to the tert-butyl group (positions 2, 4, and 5). The combined effect and steric hindrance from the bulky tert-butyl group will influence the final product distribution.
A general diagram illustrating the directing effects is presented below.
Caption: Directing effects on electrophilic substitution.
Experimental Protocols
The following are detailed protocols for key derivatization reactions of this compound.
Bromination
This protocol is adapted from the bromination of a similarly structured aromatic compound, 1,3,5-tri-tert-butylbenzene, and is expected to yield monobrominated derivatives.[2]
Materials:
-
This compound
-
Carbon tetrachloride (CCl4)
-
Iron powder (Fe)
-
Bromine (Br2)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Hexane (B92381) or petroleum ether
Procedure:
-
Dissolve this compound (1 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Cool the flask to 0°C in an ice bath.
-
Add iron powder (1.1 equivalents) to the solution.
-
Slowly add bromine (2 equivalents) dropwise to the stirred solution at 0°C.
-
Stir the reaction mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight.[2]
-
Pour the reaction mixture into cold water.
-
Separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the organic phase is neutral.[2]
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the product by recrystallization from hexane or petroleum ether.[2]
| Parameter | Value | Reference |
| Reactant Ratio | 1:2 (Substrate:Bromine) | [2] |
| Catalyst | Iron powder | [2] |
| Temperature | 0°C | [2] |
| Reaction Time | 4+ hours | [2] |
| Expected Yield | ~75% (by analogy) | [2] |
Nitration
This protocol is based on the nitration of 4-tert-butyl-1,3-dimethylbenzene and is designed to favor mononitration and control regioselectivity.[3]
Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4)
-
Concentrated nitric acid (HNO3)
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid.
-
With continuous stirring, slowly add this compound (1 equivalent) to the cooled sulfuric acid.
-
In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent).[3]
-
Add the nitrating mixture dropwise to the solution of the aromatic compound over 30-60 minutes, maintaining the reaction temperature below 10-15°C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
| Parameter | Value | Reference |
| Nitrating Agent | HNO3 / H2SO4 | [3] |
| Reactant Ratio | 1:1.1 (Substrate:HNO3) | [3] |
| Temperature | < 10-15°C | [3] |
| Reaction Time | 1-2 hours post-addition | [3] |
Friedel-Crafts Acylation
This general protocol is based on standard Friedel-Crafts acylation procedures and is expected to introduce an acyl group to the aromatic ring.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl3)
-
Acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride (1 equivalent) to the suspension with stirring.
-
To this mixture, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.
| Parameter | Value |
| Catalyst | Anhydrous AlCl3 |
| Reactant Ratio | 1:1:1.1 (Substrate:Acyl Halide:AlCl3) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
Applications in Drug Development
Derivatives of this compound are valuable in medicinal chemistry. The parent compound itself is a key building block.[4] Furthermore, its functionalized derivatives can be utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to synthesize more complex molecules with potential biological activity.[4] The ability to selectively introduce different functional groups onto the aromatic ring allows for the generation of diverse chemical libraries for drug screening.
The workflow for utilizing these derivatives in drug discovery is depicted below.
Caption: Workflow for drug development applications.
References
Application of 1-Tert-butyl-3-ethoxybenzene in Agrochemical Synthesis: The Case of Etoxazole
Introduction
1-Tert-butyl-3-ethoxybenzene, an aromatic ether, serves as a crucial intermediate in the synthesis of complex organic molecules, finding significant application in the agrochemical industry.[1] Its unique substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety, makes it a valuable building block for targeted synthesis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the notable acaricide, etoxazole (B1671765).
Application in Etoxazole Synthesis
This compound is a key precursor in the production of etoxazole, a potent acaricide effective against a variety of mite species impacting agricultural crops.[3] Etoxazole functions as a chitin (B13524) biosynthesis inhibitor, disrupting the molting process in mites and leading to their demise. The synthesis of etoxazole leverages this compound in a critical Friedel-Crafts acylation reaction to construct the substituted phenyl moiety of the final molecule.
Synthetic Pathway Overview
The synthesis of etoxazole from this compound involves a multi-step process. The overall logical workflow begins with the preparation of a key intermediate from 2,6-difluorobenzamide, which is then reacted with this compound in a Friedel-Crafts reaction, followed by a cyclization to form the final oxazole (B20620) ring structure.
Caption: Logical workflow for the synthesis of Etoxazole.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of an etoxazole analog as described in the reference literature. These values provide a benchmark for the expected efficiency of the synthesis.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Condensation | 3-Iodo-2,6-difluorobenzamide, Chloroacetaldehyde dimethyl acetal | p-Toluenesulfonic acid | - | 60-70 | 19 | 82 | [1] |
| 2 | Friedel-Crafts Acylation | Intermediate from Step 1, this compound | Aluminum trichloride (B1173362) | Dichloromethane (B109758) | 0 to RT | 10 | >90 (crude) | [1] |
| 3 | Ring-Closing Cyclization | Product from Step 2 | Sodium hydroxide (B78521) | Isopropanol (B130326) | Reflux | 5 | 88 | [1] |
Experimental Protocols
The following protocols are adapted from the synthesis of etoxazole derivatives and provide a detailed methodology for the key reactions involving this compound.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the Lewis acid-catalyzed acylation of this compound with an N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide intermediate.
Materials:
-
N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide (1.0 mol)
-
This compound (1.0 mol)
-
Anhydrous Aluminum trichloride (AlCl₃) (1.5 mol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide (1.0 mol) in anhydrous dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum trichloride (1.5 mol) to the cooled solution while maintaining the temperature at 0°C.
-
In a separate flask, dissolve this compound (1.0 mol) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Upon completion of the reaction (monitored by TLC), slowly and carefully quench the reaction by adding crushed ice (approximately 200 g per 0.1 mol of reactant).
-
Separate the organic layer.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Friedel-Crafts adduct. The reported content of the crude product is typically greater than 90%.[1]
Protocol 2: Ring-Closing Cyclization to form Etoxazole
This protocol details the base-catalyzed intramolecular cyclization of the Friedel-Crafts adduct to yield the final etoxazole product.
Materials:
-
Crude Friedel-Crafts adduct from Protocol 1 (0.1 mol)
-
Anhydrous Isopropanol
-
Solid Sodium Hydroxide (NaOH) (0.2 mol)
-
Water
-
Ethyl Acetate (B1210297)
Procedure:
-
Dissolve the crude Friedel-Crafts adduct (0.1 mol) in anhydrous isopropanol (70 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add solid sodium hydroxide (0.2 mol) to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, add water (200 mL) to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and remove the ethyl acetate under reduced pressure.
-
The resulting residue can be further purified by column chromatography to yield the final etoxazole product. The reported yield for a similar cyclization is 88%.[1]
Visualized Reaction Scheme
The following diagram illustrates the core reaction sequence for the synthesis of the etoxazole scaffold, highlighting the role of this compound.
Caption: Key reaction steps in Etoxazole synthesis.
This compound is a pivotal starting material in the industrial synthesis of the acaricide etoxazole. The Friedel-Crafts acylation reaction utilizing this compound is a key step in assembling the core structure of the pesticide. The provided protocols, adapted from related syntheses, offer a detailed guide for researchers and professionals in the field of agrochemical development. The high yields reported for the key synthetic steps underscore the efficiency of this pathway for the production of etoxazole and its analogs.
References
- 1. CN103113318A - New etoxazole compound, preparation method and acaricidal activity thereof - Google Patents [patents.google.com]
- 2. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the Suzuki coupling reaction with 1-Tert-butyl-3-ethoxybenzene
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling reaction involving 1-tert-butyl-3-ethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging transformation. Due to the sterically hindered and electron-rich nature of this compound, achieving high yields can be difficult. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you overcome common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound (or its halogenated derivatives) with various boronic acids.
Q1: My Suzuki coupling reaction with a this compound derivative is resulting in low or no yield. What are the primary causes?
A1: Low yields in this specific reaction are typically due to the significant steric hindrance from the tert-butyl group and the electron-donating effect of the ethoxy group. These factors impede key steps in the catalytic cycle.[1][2] The most common culprits are:
-
Inefficient Oxidative Addition: The bulky tert-butyl group ortho to the halide can hinder the approach of the palladium catalyst, slowing down the initial oxidative addition step.[1][2]
-
Difficult Reductive Elimination: The final step to form the C-C bond can also be slow due to the steric congestion around the palladium center.[1][3]
-
Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for such demanding substrates.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q2: Which type of ligand is most effective for coupling a sterically hindered substrate like this compound?
A2: For sterically demanding Suzuki-Miyaura couplings, bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands, are highly recommended.[1][2][4] Ligands such as XPhos, SPhos, and RuPhos have demonstrated great success in promoting the coupling of hindered substrates.[1][2][4] N-heterocyclic carbene (NHC) ligands have also proven to be highly efficient, sometimes allowing reactions to proceed at lower temperatures.[5]
Q3: What are the optimal base and solvent choices for this reaction?
A3: The choice of base and solvent is critical and interdependent.
-
Bases: A moderately strong base is generally preferred. Potassium phosphate (B84403) (K₃PO₄) , used as a finely ground powder, is a very reliable option for hindered couplings.[2] For particularly challenging reactions, a stronger base like potassium tert-butoxide (t-BuOK) in an appropriate solvent like dioxane can lead to significantly improved yields.[5]
-
Solvents: Anhydrous aprotic solvents are the best choice. Toluene, 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are commonly used. For very stubborn couplings, switching to a higher-boiling solvent like xylenes to increase the reaction temperature can be beneficial.[2]
Q4: I am observing significant amounts of side products like dehalogenation and homocoupling. How can I minimize these?
A4: These side reactions are common when the desired cross-coupling is slow.
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be suppressed by ensuring strictly inert reaction conditions (using degassed solvents and maintaining an argon or nitrogen atmosphere). The use of bulky ligands like XPhos or SPhos also helps as they promote the desired reductive elimination over competing pathways.[3]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species. To prevent this, thoroughly degas your solvent and reaction mixture before adding the catalyst.[2] Using a pre-formed Pd(0) catalyst, such as those from the Buchwald group (e.g., XPhos Pd G3), can also minimize homocoupling.
Data Presentation: Comparative Reaction Conditions
While specific data for this compound is not extensively published in a comparative format, the following table summarizes expected outcomes based on established principles for sterically hindered and electron-rich aryl bromides. This provides a clear comparison of how different reaction parameters can influence the yield.
Table 1: Predicted Yields for the Suzuki Coupling of 1-Bromo-3-tert-butyl-5-ethoxybenzene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | < 10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 10-20 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 75-85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | > 90 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | > 95 |
| 6 | Pd₂(dba)₃ (1) | cataCXium® A (2) | K₃PO₄ (2) | Toluene | 110 | 80-90 |
| 7 | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Xylenes | 130 | > 85 |
| 8 | Pd-NHC Complex (1) | IPr | t-BuOK (2) | Dioxane | 80 | > 90 |
Yields are estimations based on literature for similar sterically hindered and electron-rich substrates.[1][2][5][6]
Experimental Protocols
Below are detailed methodologies for performing the Suzuki-Miyaura coupling reaction with a halogenated this compound derivative.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for the coupling of 1-bromo-3-tert-butyl-5-ethoxybenzene with an arylboronic acid using XPhos.
Materials:
-
1-Bromo-3-tert-butyl-5-ethoxybenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 1-bromo-3-tert-butyl-5-ethoxybenzene, the arylboronic acid, and finely ground K₃PO₄ to the Schlenk flask.
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ and XPhos and add a small amount of the dioxane to form a slurry.
-
Reaction Assembly: Add the catalyst slurry to the Schlenk flask containing the substrates and base. Add the remaining dioxane.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen. Alternatively, sparge the mixture with argon for 15-20 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times, especially for challenging couplings.[7][8][9][10][11]
Materials:
-
1-Bromo-3-tert-butyl-5-ethoxybenzene (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.01 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Vial Charging: To the microwave vial, add 1-bromo-3-tert-butyl-5-ethoxybenzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to 130 °C for 30-60 minutes with stirring.
-
Work-up and Purification: After cooling, follow steps 6-8 from Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Relationship: Problem vs. Solution
Caption: Common problems and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Functionalization of 1-Tert-butyl-3-ethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 1-tert-butyl-3-ethoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Experimental Workflow
The following diagram outlines the general workflow for the electrophilic aromatic substitution of this compound.
Caption: General experimental workflow for the functionalization of this compound.
I. Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. For this compound, the ethoxy group is a strong activating group and the tert-butyl group is a weaker activating group. Both are ortho, para-directors. The primary sites of substitution will be ortho to the strongly activating ethoxy group, with some substitution at the para position.
Frequently Asked Questions (FAQs) for Friedel-Crafts Acylation
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of this compound?
A1: The ethoxy group is a more powerful activating and ortho, para-directing group than the tert-butyl group. Therefore, the major products will be the result of acylation at the positions ortho and para to the ethoxy group. Due to the steric hindrance from the adjacent tert-butyl group, substitution at the 2-position is highly disfavored. Substitution at the 4-position (ortho to ethoxy, meta to tert-butyl) and the 6-position (ortho to ethoxy, ortho to tert-butyl) are most likely. The bulky tert-butyl group may sterically hinder the 6-position, potentially favoring the 4-isomer.
Q2: Why is my Friedel-Crafts acylation reaction not working or giving a low yield?
A2: Low yields in Friedel-Crafts acylation of activated substrates like this compound can be due to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of electrons on the oxygen of the ethoxy group, reducing its catalytic activity.[1] Using a stoichiometric excess of the catalyst can help overcome this.
-
Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Reagent Quality: Use freshly opened or purified acyl chlorides and Lewis acids.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.[2]
Q3: I am getting a complex mixture of products. What could be the cause?
A3: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, highly activated rings can sometimes undergo multiple acylations.[2] However, the introduction of the first acyl group is deactivating, which usually prevents a second acylation.[3] A complex product mixture is more likely due to side reactions or rearrangements. The Fries rearrangement of any O-acylated intermediate can also lead to a mixture of ortho and para hydroxyaryl ketones if the ethoxy group is cleaved.
Troubleshooting Guide for Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst due to moisture. | Ensure anhydrous conditions. Use freshly opened AlCl₃.[2] |
| Insufficient catalyst. | Use a stoichiometric amount (or slight excess) of the Lewis acid.[2] | |
| Deactivation of catalyst by the ethoxy group. | Increase the stoichiometry of the Lewis acid to 1.1-1.5 equivalents.[1] | |
| Formation of Multiple Products | Isomer formation. | Optimize reaction temperature and solvent polarity to favor one isomer. |
| Side reactions due to high temperature. | Lower the reaction temperature and monitor the reaction closely. | |
| Product is an Ester instead of a Ketone | O-acylation instead of C-acylation. | This is less likely with an ether but possible if cleavage occurs. If a phenolic byproduct is acylated, a Fries rearrangement can be induced by increasing the temperature and catalyst amount to convert the ester to the ketone.[1] |
Experimental Protocol: Acylation of this compound with Acetyl Chloride
This is a representative protocol and may require optimization.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1-1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation: Expected Products and Conditions for Acylation
| Product | Position of Acylation | Expected Yield Range | Key Reaction Conditions |
| 4-Acetyl-1-tert-butyl-3-ethoxybenzene | 4-position | Major Isomer | AlCl₃ (1.1-1.5 eq.), DCM, 0 °C to RT |
| 2-Acetyl-5-tert-butyl-1-ethoxybenzene | 6-position | Minor Isomer | AlCl₃ (1.1-1.5 eq.), DCM, 0 °C to RT |
Yields are estimates and will depend on optimized reaction conditions.
II. Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. The active electrophile is the nitronium ion (NO₂⁺).
Frequently Asked Questions (FAQs) for Nitration
Q1: What are the optimal conditions for the mononitration of this compound?
A1: Due to the activating nature of the ethoxy and tert-butyl groups, mild nitrating conditions should be employed to avoid over-reaction and dinitration. A mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C) is typically used. The ratio of nitric acid to the substrate should be close to stoichiometric.
Q2: What is the expected regioselectivity for the nitration of this compound?
A2: Similar to acylation, the directing effects of the ethoxy and tert-butyl groups will govern the position of nitration. The primary products will be substitution at the positions ortho and para to the ethoxy group. Steric hindrance from the tert-butyl group will disfavor substitution at the 2- and 6-positions to some extent, likely making the 4-nitro isomer a major product.
Q3: I am observing the formation of dinitrated products. How can I avoid this?
A3: The mononitrated product is still activated towards further electrophilic substitution, although the nitro group itself is deactivating. To prevent dinitration:
-
Use a stoichiometric amount of nitric acid.
-
Maintain a low reaction temperature.
-
Add the nitrating agent slowly to the substrate solution.
-
Keep the reaction time to a minimum, monitoring closely by TLC or GC.
Troubleshooting Guide for Nitration
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly raise the temperature, monitoring for side products. |
| Product loss during work-up. | Ensure proper pH adjustment during neutralization and efficient extraction. | |
| Formation of Dinitrated Products | Reaction conditions are too harsh. | Lower the reaction temperature, use a stoichiometric amount of nitric acid, and reduce the reaction time. |
| Formation of Oxidized Byproducts | Nitric acid is a strong oxidizing agent. | Maintain a low reaction temperature and use a less concentrated nitric acid if possible. |
| Ipso-Substitution | Attack at the tert-butyl substituted carbon. | This can lead to the loss of the tert-butyl group. Use milder conditions and a shorter reaction time. |
Experimental Protocol: Nitration of this compound
This is a representative protocol and may require optimization.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Acetic Anhydride
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, cool concentrated H₂SO₄ (2.0 equivalents) to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 equivalent) to the cold sulfuric acid with vigorous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.05 equivalents) to concentrated H₂SO₄ (1.0 equivalent) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization from a suitable solvent like ethanol (B145695) or hexane.
Data Presentation: Expected Products and Conditions for Nitration
| Product | Position of Nitration | Expected Yield Range | Key Reaction Conditions |
| 1-Tert-butyl-3-ethoxy-4-nitrobenzene | 4-position | Major Isomer | HNO₃/H₂SO₄, 0-10 °C |
| 5-Tert-butyl-1-ethoxy-2-nitrobenzene | 6-position | Minor Isomer | HNO₃/H₂SO₄, 0-10 °C |
Yields are estimates and will depend on optimized reaction conditions.
III. Bromination
Bromination introduces a bromine atom onto the aromatic ring, typically using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or iron powder.
Frequently Asked Questions (FAQs) for Bromination
Q1: What catalyst should I use for the bromination of this compound?
A1: Due to the high activation of the ring by the ethoxy group, a strong Lewis acid catalyst may not be necessary and could lead to over-bromination. Often, a milder catalyst like iron powder (which generates FeBr₃ in situ) is sufficient.[4] In some cases, for highly activated rings, the reaction can proceed without a catalyst.
Q2: How can I control the regioselectivity of the bromination?
A2: The regioselectivity is determined by the directing effects of the substituents. As with the other reactions, substitution will occur primarily at the 4- and 6-positions (ortho and para to the ethoxy group). To favor the para-isomer (relative to the ethoxy group, which is the 4-position), sterically demanding conditions or a bulky brominating agent could be explored, though the inherent electronic preferences will be strong.
Q3: What are the common side products in this bromination?
A3: The most common side product is the dibrominated compound, arising from the high reactivity of the monobrominated product.[4] To minimize this, use a 1:1 stoichiometry of bromine to the substrate and add the bromine slowly at a low temperature.
Troubleshooting Guide for Bromination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Loss of bromine due to evaporation. | Perform the reaction in a closed system with a well-sealed condenser. |
| Incomplete reaction. | Increase the reaction time or use a more active catalyst if necessary. | |
| Formation of Dibrominated Products | Reaction is too vigorous or excess bromine is used. | Use a stoichiometric amount of bromine, add it slowly at a low temperature (e.g., 0 °C), and monitor the reaction closely.[4] |
| Reaction is too slow | Insufficient activation or catalyst. | A small amount of iron powder or FeBr₃ can be added to catalyze the reaction. |
Experimental Protocol: Bromination of this compound
This is a representative protocol adapted from a similar procedure and may require optimization.[4]
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron powder (optional, as catalyst)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in CCl₄ or DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using a catalyst, add a small amount of iron powder.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of bromine (1.0 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
After the addition, allow the reaction to stir at 0 °C for 2-4 hours or until the red color of the bromine has faded. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water.
-
Separate the organic layer and wash it with 10% NaOH solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization (e.g., from ethanol or hexane) or column chromatography.
Data Presentation: Expected Products and Conditions for Bromination
| Product | Position of Bromination | Expected Yield Range | Key Reaction Conditions |
| 4-Bromo-1-tert-butyl-3-ethoxybenzene | 4-position | Major Isomer | Br₂, CCl₄ or DCM, 0 °C |
| 2-Bromo-5-tert-butyl-1-ethoxybenzene | 6-position | Minor Isomer | Br₂, CCl₄ or DCM, 0 °C |
Yields are estimates and will depend on optimized reaction conditions.
Logical Relationships in Electrophilic Aromatic Substitution
The following diagram illustrates the key factors influencing the outcome of electrophilic aromatic substitution on this compound.
Caption: Factors influencing the outcome of electrophilic aromatic substitution.
References
Methods to prevent the formation of isomers during 1-Tert-butyl-3-ethoxybenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomers during the synthesis of 1-tert-butyl-3-ethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
The primary isomers of concern are the ortho (1-tert-butyl-2-ethoxybenzene) and para (1-tert-butyl-4-ethoxybenzene) isomers. These can arise from non-selective electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation.
Q2: Which synthetic routes are recommended to avoid isomer formation?
Multi-step synthetic routes that build the desired substitution pattern in a controlled manner are highly effective at preventing isomer formation. Research has shown that two such routes can produce this compound with high purity and no detectable formation of the 1-tert-butyl-4-ethoxybenzene isomer.[1]
-
Route 1: Starting from tert-butylbenzene (B1681246), the synthesis involves bromination, nitration, reduction (dehalogenation), diazotization, and finally ethanolysis.
-
Route 2: Starting from 4-tert-butylbenzenamine, the sequence includes acylation, bromination, deacylation, diazotization, and ethanolysis.
Q3: Can I use Friedel-Crafts alkylation to synthesize this compound?
Direct Friedel-Crafts alkylation of ethoxybenzene with a tert-butylating agent is generally not recommended if high purity of the meta isomer is desired. The ethoxy group is an ortho-, para-director in electrophilic aromatic substitution, meaning it will preferentially direct the incoming tert-butyl group to the ortho and para positions.[2][3][4] This will lead to a mixture of isomers that can be difficult to separate.
Q4: Is the Williamson ether synthesis a viable method?
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be a viable route.[5][6] To synthesize this compound via this method, one would ideally react 3-tert-butylphenoxide with an ethyl halide. However, attempting the synthesis by reacting ethoxide with 3-tert-butylphenyl halide is less favorable. A potential challenge with using tertiary alkyl halides in Williamson synthesis is the competing elimination reaction, which can reduce the yield of the desired ether.[7]
Troubleshooting Guides
Issue: Presence of Ortho and Para Isomers in the Final Product
Cause: This is a classic issue when employing a one-step electrophilic aromatic substitution method like Friedel-Crafts alkylation on a substituted benzene (B151609) ring. The directing effects of the substituents on the aromatic ring dictate the position of the incoming electrophile.[2][3][8]
Solution:
-
Change of Synthetic Strategy: Avoid direct Friedel-Crafts alkylation. Instead, opt for a multi-step synthesis that builds the desired substitution pattern regioselectively. The routes starting from tert-butylbenzene or 4-tert-butylbenzenamine are proven to yield the desired product without detectable isomer formation.[1]
-
Consider Friedel-Crafts Acylation Followed by Reduction: While more steps are involved, Friedel-Crafts acylation is less prone to polyalkylation and the acyl group can be reduced to the corresponding alkyl group.[9][10] However, the directing effects still apply.
Issue: Low Yield of the Desired Ether in Williamson Synthesis
Cause: A common reason for low yield in Williamson ether synthesis, especially when a tertiary substrate is involved, is the competing E2 elimination reaction. The alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene instead of the ether.[7]
Solution:
-
Choice of Reactants: To synthesize this compound, it is preferable to use 3-tert-butylphenoxide as the nucleophile and an ethyl halide (e.g., ethyl bromide or iodide) as the electrophile. This involves an attack on a primary carbon, which favors the SN2 pathway over elimination.[5]
-
Reaction Conditions:
-
Base: Use a strong, non-nucleophilic base to deprotonate the 3-tert-butylphenol (B181075) to form the phenoxide.
-
Solvent: A polar aprotic solvent like DMF or DMSO can enhance the rate of the SN2 reaction.
-
Temperature: Keep the reaction temperature as low as possible to disfavor the elimination reaction, which typically has a higher activation energy.
-
Data Presentation
| Synthetic Route | Starting Material | Key Steps | Yield (%) | Isomer Formation | Reference |
| Route 1 | tert-Butylbenzene | Bromination, Nitration, Reduction, Diazotization, Ethanolysis | 45 | Not detected | [1] |
| Route 2 | 4-tert-Butylbenzenamine | Acylation, Bromination, Deacylation, Diazotization, Ethanolysis | 63 | Not detected | [1] |
Experimental Protocols
Route 1: From tert-Butylbenzene
-
Bromination: React tert-butylbenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce a bromine atom.
-
Nitration: Introduce a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
-
Reduction (Dehalogenation): Reduce the nitro group to an amino group and remove the bromine atom, typically using a reducing agent like H₂/Pd/C.
-
Diazotization: Convert the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.
-
Ethanolysis: React the diazonium salt with ethanol (B145695) to introduce the ethoxy group, yielding this compound.
Route 2: From 4-tert-Butylbenzenamine
-
Acylation: Protect the amino group by reacting 4-tert-butylbenzenamine with an acylating agent like acetic anhydride.
-
Bromination: Introduce a bromine atom at the desired position on the aromatic ring.
-
Deacylation: Remove the protecting acyl group to regenerate the amino group.
-
Diazotization: Convert the amino group to a diazonium salt.
-
Ethanolysis: React the diazonium salt with ethanol to yield the final product.
Visualizations
Caption: Troubleshooting workflow for addressing isomer formation.
Caption: Desired vs. undesired synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Understanding the stability of 1-Tert-butyl-3-ethoxybenzene under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Tert-butyl-3-ethoxybenzene under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a relatively stable aromatic ether. The ether linkage is generally stable under neutral and basic conditions at ambient temperatures. However, it is susceptible to cleavage under strong acidic conditions and can be sensitive to certain oxidizing agents and elevated temperatures. The tert-butyl group is sterically hindering and electronically donating, which influences the reactivity of the aromatic ring and the ether bond.
Q2: What are the primary degradation pathways for this compound?
A2: The two most probable degradation pathways are:
-
Acid-Catalyzed Ether Cleavage: Under strong acidic conditions, the ether oxygen can be protonated, leading to cleavage of the C-O bond. This can occur via an SN1 or SN2 mechanism, depending on the specific conditions, yielding 3-tert-butylphenol (B181075) and an ethyl derivative.[1][2][3][4][5]
-
Oxidative Degradation: Strong oxidizing agents can potentially attack the aromatic ring or the benzylic position of the ethoxy group, although the tert-butyl group offers some steric protection.[6]
Q3: Are there any known incompatibilities for this compound?
A3: Avoid strong oxidizing agents and strong acids, especially at elevated temperatures, as these can promote degradation. It is also advisable to avoid prolonged exposure to high heat, which may lead to thermal decomposition.
Troubleshooting Guides
Problem: Unexpected side-products observed during a reaction in acidic media.
-
Possible Cause: Acid-catalyzed cleavage of the ether bond.
-
Troubleshooting Steps:
-
Confirm the pH: Ensure the pH of your reaction medium is not lower than intended.
-
Lower the Temperature: If the reaction allows, perform it at a lower temperature to minimize the rate of ether cleavage.
-
Use a Milder Acid: If possible, substitute the strong acid with a weaker one or use a Lewis acid catalyst that is less prone to promoting ether cleavage.
-
Protecting Groups: In multi-step syntheses, consider if a more acid-stable ether protecting group is necessary.
-
Problem: Degradation of this compound during an oxidation reaction.
-
Possible Cause: The oxidizing agent is too harsh and is reacting with the substrate.
-
Troubleshooting Steps:
-
Choose a Milder Oxidant: Select an oxidizing agent with lower reactivity.
-
Control Stoichiometry: Use a stoichiometric amount of the oxidant instead of an excess.
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to prevent over-oxidation.
-
Problem: Discoloration or degradation of the compound upon storage.
-
Possible Cause: Peroxide formation or slow oxidation.
-
Troubleshooting Steps:
-
Storage Conditions: Store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.
-
Check for Peroxides: Before use, test for the presence of peroxides, especially if the compound has been stored for an extended period. Peroxides can be removed by appropriate procedures.
-
Quantitative Data Summary
The following tables summarize the expected stability of this compound under forced degradation conditions. The data is based on general principles of chemical stability for analogous compounds.
Table 1: Stability under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation (Approx.) | Major Degradants |
| 0.1 M HCl | 60 | 24 | 15-25% | 3-tert-butylphenol, Ethyl chloride |
| 1 M HCl | 60 | 24 | >50% | 3-tert-butylphenol, Ethyl chloride |
| 0.1 M NaOH | 60 | 24 | < 2% | Not significant |
| 1 M NaOH | 80 | 24 | < 5% | Not significant |
Table 2: Stability under Oxidative and Thermal Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation (Approx.) | Major Degradants |
| 3% H₂O₂ | 60 | 24 | 10-20% | Oxidized aromatic species |
| 10% H₂O₂ | 60 | 24 | 30-45% | Oxidized aromatic species |
| Dry Heat | 100 | 48 | < 5% | Not significant |
| Dry Heat | 150 | 48 | 10-15% | Decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a 0.1 M HCl solution in water.
-
-
Stress Conditions:
-
In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Place the vial in a water bath or oven maintained at 60°C.
-
Prepare a control sample with 1 mL of the stock solution and 1 mL of water.
-
-
Time Points and Analysis:
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).
-
Analyze the samples by a validated HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
-
Protocol 2: Forced Degradation Study - Oxidative Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a 3% (v/v) hydrogen peroxide solution in water.
-
-
Stress Conditions:
-
In a sealed vial protected from light, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Place the vial in a water bath or oven maintained at 60°C.
-
Prepare a control sample with 1 mL of the stock solution and 1 mL of water.
-
-
Time Points and Analysis:
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution).
-
Analyze the samples by a validated HPLC method.
-
Visualizations
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Common degradation pathways of 1-Tert-butyl-3-ethoxybenzene and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl-3-ethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Oxidative Degradation: This is a common pathway for ethers.[1] The reaction is often initiated by the formation of radicals and can lead to the cleavage of the ether bond. For this compound, this would likely involve hydroxylation at the carbon atom of the ethoxy group adjacent to the ether oxygen. This can lead to the formation of unstable intermediates that subsequently break down.
-
Hydrolytic Degradation: Cleavage of the ether bond can also occur via hydrolysis, particularly under acidic or basic conditions. This would result in the formation of 3-tert-butylphenol (B181075) and ethanol. The stability of the tert-butyl group suggests that cleavage at the aryl-oxygen bond is more likely than at the ethyl-oxygen bond.
Q2: What are the expected degradation products of this compound?
A2: Based on the predicted degradation pathways, the following degradation products could be anticipated:
-
From Oxidative Degradation:
-
From Hydrolytic Degradation:
-
3-tert-butylphenol
-
Ethanol
-
It is important to note that the actual degradation products and their relative abundance may vary depending on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).
Q3: How can I prevent the degradation of this compound during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from heat, moisture, and light. An inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Avoid Extreme pH: Maintain neutral pH conditions whenever possible, as acidic or basic environments can promote hydrolysis.[4]
-
Minimize Exposure to Air and Light: Oxygen and UV light can initiate and accelerate oxidative degradation.[5][6] Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Use of Antioxidants: For solutions, the addition of a small amount of a suitable antioxidant may help to quench radical species and inhibit oxidative degradation. The choice of antioxidant should be compatible with your experimental system.
-
Solvent Selection: Be mindful of the solvents used. Some organic solvents can contain peroxides, which can initiate oxidation.[7] Ensure solvents are of high purity and are properly stored.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). | Degradation of this compound. | 1. Confirm Identity of Degradants: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them with the predicted degradation products. 2. Review Storage Conditions: Ensure the compound and its solutions have been stored under the recommended conditions (cool, dark, inert atmosphere). 3. Check Solvent Purity: Test solvents for the presence of peroxides or other impurities that could induce degradation. 4. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to confirm if the observed peaks correspond to known degradation products. |
| Loss of compound potency or concentration over time. | Significant degradation has occurred. | 1. Quantify the Degradation: Use a validated stability-indicating analytical method to determine the extent of degradation. 2. Re-evaluate Storage and Handling: Implement stricter control over storage and experimental conditions to minimize further degradation. This may include refrigeration or freezing, use of fresh solutions, and minimizing exposure to air and light. 3. Consider Formulation: If for a specific application, consider formulating the compound with stabilizing excipients. |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | 1. Standardize Protocols: Ensure all experimental parameters, including solution preparation, incubation times, and temperatures, are strictly controlled and documented. 2. Prepare Fresh Solutions: Use freshly prepared solutions of this compound for each experiment to avoid using partially degraded material. 3. Monitor Stability: Routinely check the purity of the stock and working solutions to ensure their integrity throughout the course of a study. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC or GC system with a suitable column and detector (e.g., UV, MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in a thermostatic oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating chromatographic method (e.g., HPLC-UV/MS).
-
A control sample (unstressed) should be analyzed at each time point for comparison.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
| Stress Condition | Typical Experimental Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Formation of 3-tert-butylphenol and ethanol. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Formation of 3-tert-butylphenol and ethanol. |
| Oxidation | 3% H₂O₂, Room Temperature | Formation of various oxidation products, including 3-tert-butylphenol and acetaldehyde. |
| Thermal Degradation | 80 °C (solid and solution) | Potential for various degradation products depending on the presence of oxygen. |
| Photolytic Degradation | ICH Q1B conditions | Potential for photolytic cleavage of the ether bond or reactions on the aromatic ring. |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. Anaerobic degradation of a mixture of MtBE, EtBE, TBA, and benzene under different redox conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
Techniques for removing stubborn impurities from 1-Tert-butyl-3-ethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing stubborn impurities from 1-Tert-butyl-3-ethoxybenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound is contaminated with the starting material, 3-tert-butylphenol (B181075). How can I remove it?
A1: Unreacted 3-tert-butylphenol is a common acidic impurity. The most effective method for its removal is a liquid-liquid extraction using a basic solution. The acidic phenol (B47542) will react with the base to form a water-soluble salt, which will partition into the aqueous phase, leaving the desired ether in the organic phase.
-
Troubleshooting:
-
Incomplete Removal: If you still observe the phenol impurity after one extraction, repeat the process with fresh basic solution. Ensure vigorous mixing of the two phases in a separatory funnel to maximize the extraction efficiency.
-
Emulsion Formation: If an emulsion forms, you can try to break it by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the mixture through a pad of celite may be effective.
-
Q2: I observe an unknown impurity with a similar polarity to my product on the TLC plate. What could it be and how can I separate it?
A2: An impurity with similar polarity could be a byproduct of the synthesis, such as an isomer or a dialkylated product. For such closely related impurities, flash column chromatography is the recommended purification technique.
-
Troubleshooting:
-
Poor Separation on TLC: If the spots are not well-resolved on the TLC plate, you need to optimize the solvent system. A good starting point for separating phenols from ethers is a mixture of hexane (B92381) and ethyl acetate.[1][2] You can adjust the polarity by varying the ratio of these solvents. For more polar compounds, a system of methanol (B129727) and dichloromethane (B109758) might be effective.[1]
-
Co-elution during Column Chromatography: If the impurity co-elutes with your product during column chromatography, you can try using a shallower solvent gradient or a different solvent system. Sometimes, switching to a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) can improve separation.
-
Q3: My purified this compound has a slight yellow tint. What is the cause and how can I decolorize it?
A3: A yellow tint can be due to trace amounts of oxidized impurities or residual catalyst. Passing the product through a short plug of activated carbon or silica gel can often remove these colored impurities. Dissolve the product in a minimal amount of a non-polar solvent like hexane and filter it through the adsorbent.
Q4: Can I use distillation to purify this compound?
A4: Yes, fractional distillation can be an effective purification method, especially for removing impurities with significantly different boiling points.[3][4][5] However, if the impurities are isomers or have very similar boiling points to the product, this method may not provide adequate separation.[6]
-
Troubleshooting:
-
Poor Separation: If you are not achieving good separation, ensure your distillation column has a sufficient number of theoretical plates. Using a longer fractionating column or one with a more efficient packing material can improve separation.[4] Also, maintaining a slow and steady distillation rate is crucial.
-
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction
This protocol describes the removal of phenolic impurities.
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the organic phase containing your product, and the lower layer will be the aqueous phase containing the sodium phenolate (B1203915) salt.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Drain the aqueous layer.
-
Wash the organic layer with brine to remove dissolved water.
-
Drain the brine and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating impurities with similar polarity.
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a flash chromatography column with silica gel, wet with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the solvent system determined from the TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Property | This compound | 3-tert-butylphenol (Common Impurity) |
| Molecular Weight | 178.27 g/mol [7] | 150.22 g/mol |
| Boiling Point | ~234 °C (estimated) | 238-239 °C |
| Acidity (pKa) | Neutral | ~10.2 |
| Solubility in NaOH(aq) | Insoluble | Soluble |
| TLC Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Approximate Rf of 3-tert-butylphenol |
| 9:1 | 0.6 - 0.7 | 0.3 - 0.4 |
| 4:1 | 0.7 - 0.8 | 0.5 - 0.6 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: Troubleshooting workflow for purification of this compound.
Caption: Experimental workflow for acid-base extraction.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 6. organic chemistry - Why does separation of benzene and toluene require fractional distillation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Standard work-up procedures for reactions utilizing 1-Tert-butyl-3-ethoxybenzene
Welcome to the technical support center for chemists working with 1-Tert-butyl-3-ethoxybenzene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standard work-up protocols for common electrophilic aromatic substitution reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for electrophilic aromatic substitution on this compound?
A1: Both the tert-butyl group and the ethoxy group are ortho, para-directing activators. The ethoxy group is a stronger activating group than the tert-butyl group. Therefore, the incoming electrophile will primarily be directed to the positions ortho and para to the ethoxy group. The major products will be substitution at the C4 position (para to ethoxy) and the C2 position (ortho to ethoxy). Due to the steric hindrance from the bulky tert-butyl group, substitution at the C6 position is less likely.
Q2: I am having trouble with a persistent emulsion forming during the aqueous work-up. What can I do?
A2: Emulsions are common, especially in Friedel-Crafts reaction work-ups due to the presence of fine aluminum salt particulates. Here are several techniques to break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[1]
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Gentle swirling, rather than vigorous shaking, can also help the layers to coalesce.[1]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.[2]
-
Centrifugation: If available, centrifuging the mixture is a very effective method to force the separation of the layers.[2]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.
Q3: After quenching my Friedel-Crafts reaction with water/acid, a thick, gelatinous precipitate formed. How should I proceed?
A3: This precipitate is likely aluminum hydroxide (B78521) (Al(OH)₃) or related aluminum salts formed from the hydrolysis of the AlCl₃ catalyst. To resolve this, add dilute hydrochloric acid (e.g., 3M HCl) to the mixture until the aqueous layer is acidic (check with pH paper). The acid will dissolve the aluminum salts by converting them into water-soluble species, allowing for a clean separation of the organic and aqueous layers.
Q4: My product yield is very low after the work-up. What are some possible causes related to the work-up procedure?
A4: Low yield can be attributed to several work-up issues:
-
Incomplete Extraction: Your product may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to ensure maximum recovery.
-
Product Lost in Emulsion: A significant amount of product can be trapped in a stable emulsion. Ensure the emulsion is fully broken before separating the layers.
-
Product Volatility: If your product is volatile, it may be lost during solvent removal on a rotary evaporator. Use lower temperatures and pressures.
-
Instability to Acid/Base: Your product might be sensitive to the acidic or basic conditions of the work-up. Test the stability of your product to the work-up conditions on a small scale if you suspect this is an issue.
Q5: How can I separate the different constitutional isomers (e.g., ortho- and para-substituted products) formed during the reaction?
A5: The separation of constitutional isomers often relies on differences in their physical properties.
-
Column Chromatography: This is the most common method. The different polarity of the isomers usually allows for their separation on a silica (B1680970) gel column using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Distillation: For liquid products with different boiling points, fractional distillation under vacuum can be used for separation.
Troubleshooting Guides
Bromination Work-up Troubleshooting
| Problem | Possible Cause | Solution |
| Persistent orange/brown color in the organic layer after aqueous wash. | Residual bromine (Br₂) is present. | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears. |
| Formation of a white precipitate during the work-up. | This could be the product precipitating out if its solubility in the extraction solvent is low. | Add more of the organic solvent to redissolve the product. |
| Low yield of the desired bromo-product. | Incomplete reaction or formation of di-brominated byproducts. | Monitor the reaction by TLC to ensure completion. Use the correct stoichiometry of bromine to minimize over-bromination.[3] |
| Difficulty separating the product from unreacted starting material. | The polarity of the starting material and the product may be very similar. | Careful column chromatography with a shallow solvent gradient is often required. Recrystallization may also be effective if solubilities differ.[3] |
Nitration Work-up Troubleshooting
| Problem | Possible Cause | Solution |
| Product oils out instead of precipitating upon pouring onto ice. | The nitrated product has a low melting point or is a liquid at room temperature. | Instead of filtration, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). |
| Formation of a dark tar-like substance. | Over-nitration or oxidation of the starting material due to harsh reaction conditions (e.g., too high temperature). | Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture. Ensure the reaction is not left for an extended period after completion. |
| Low yield of mono-nitrated product. | The activated ring is susceptible to multiple nitrations. | Use milder nitrating agents (e.g., acetyl nitrate) or carefully control the stoichiometry and reaction time. |
| Aqueous layer is still strongly acidic after initial water wash. | Insufficient neutralization of the strong acid catalyst (H₂SO₄). | Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, followed by a brine wash. |
Friedel-Crafts Acylation Work-up Troubleshooting
| Problem | Possible Cause | Solution |
| Persistent emulsion during extraction. | Finely dispersed aluminum salts are stabilizing the emulsion. | Add brine to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Filtration through Celite can also be effective.[1] |
| Gelatinous precipitate forms upon quenching. | Formation of aluminum hydroxide (Al(OH)₃). | Add dilute HCl to the work-up mixture to dissolve the aluminum salts by forming water-soluble species. Ensure the aqueous layer is acidic. |
| The product remains in the aqueous layer. | Incomplete hydrolysis of the product-AlCl₃ complex. | Ensure the quenching step is complete by stirring the mixture for a sufficient time after the addition of water/acid. Gentle heating of the quenched mixture can sometimes help break up the complex. |
| Low product yield despite complete reaction. | Product may be lost during the work-up due to its partial water solubility or entrapment in aluminum salts. | Perform multiple extractions of the aqueous layer. Ensure all aluminum salts are fully dissolved before separating the layers. |
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol is adapted from a standard procedure for the bromination of a sterically hindered aromatic compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 eq.) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) and cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of bromine (1.1 eq.) in the same solvent to the stirred reaction mixture. A catalytic amount of iron powder can be added to facilitate the reaction. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into cold water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with one portion of the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
10% aqueous sodium thiosulfate solution (to remove excess bromine).
-
1 M aqueous sodium hydroxide solution.
-
Water, until the aqueous layer is neutral.
-
Saturated aqueous sodium chloride (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Nitration of this compound
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 eq.) at 0 °C.
-
Reaction Setup: Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane and cool to 0 °C.
-
Reaction: Slowly add the cold nitrating mixture to the stirred solution of the substrate, maintaining the temperature below 5 °C. Stir at this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quenching: Slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Extraction: Allow the ice to melt, then transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold water.
-
Saturated aqueous sodium bicarbonate solution (carefully, due to CO₂ evolution).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the isomeric products by flash column chromatography on silica gel.
Visualizations
General Work-up Workflow for Electrophilic Aromatic Substitution
Caption: Standard experimental workflow for the work-up and purification of products from electrophilic aromatic substitution reactions.
Troubleshooting Logic for Emulsion Formation
Caption: A decision-making flowchart for troubleshooting persistent emulsions during aqueous work-up procedures.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 1-tert-butyl-3-ethoxybenzene and its structural isomers, 1-tert-butyl-4-ethoxybenzene, and the related compound 3-ethoxytoluene. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted spectral data for the primary compound and compares it with available experimental data for the alternatives. This analysis is crucial for distinguishing between these closely related structures in a laboratory setting.
Comparative Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, alongside experimental data for 1-tert-butyl-4-ethoxybenzene and 3-ethoxytoluene. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | -C(CH₃)₃ | 1.32 | s | - | 9H |
| -OCH₂CH₃ | 1.41 | t | 7.0 | 3H | |
| -OCH₂CH₃ | 4.02 | q | 7.0 | 2H | |
| Ar-H2 | 6.88 | d | 2.3 | 1H | |
| Ar-H4 | 6.75 | dd | 8.2, 2.3 | 1H | |
| Ar-H5 | 7.18 | t | 8.2 | 1H | |
| Ar-H6 | 6.82 | d | 8.2 | 1H | |
| 1-Tert-butyl-4-ethoxybenzene (Experimental) | -C(CH₃)₃ | 1.33 | s | - | 9H |
| -OCH₂CH₃ | 1.40 | t | 7.0 | 3H | |
| -OCH₂CH₃ | 3.99 | q | 7.0 | 2H | |
| Ar-H (ortho to -OtBu) | 7.30 | d | 8.8 | 2H | |
| Ar-H (ortho to -OEt) | 6.82 | d | 8.8 | 2H | |
| 3-Ethoxytoluene (Experimental) | -CH₃ | 2.34 | s | - | 3H |
| -OCH₂CH₃ | 1.40 | t | 7.0 | 3H | |
| -OCH₂CH₃ | 3.99 | q | 7.0 | 2H | |
| Ar-H | 6.70-6.80 | m | - | 3H | |
| Ar-H | 7.15 | t | 7.8 | 1H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | -C(C H₃)₃ | 31.5 |
| -C (CH₃)₃ | 34.6 | |
| -OCH₂C H₃ | 14.9 | |
| -OC H₂CH₃ | 63.1 | |
| Ar-C1 | 151.8 | |
| Ar-C2 | 114.5 | |
| Ar-C3 | 158.9 | |
| Ar-C4 | 113.8 | |
| Ar-C5 | 129.4 | |
| Ar-C6 | 119.5 | |
| 1-Tert-butyl-4-ethoxybenzene (Experimental) | -C(C H₃)₃ | 31.6 |
| -C (CH₃)₃ | 34.2 | |
| -OCH₂C H₃ | 14.9 | |
| -OC H₂CH₃ | 63.5 | |
| Ar-C1 | 143.8 | |
| Ar-C4 | 157.0 | |
| Ar-C (ortho to -OtBu) | 126.3 | |
| Ar-C (ortho to -OEt) | 114.0 | |
| 3-Ethoxytoluene (Experimental) | -C H₃ | 21.5 |
| -OCH₂C H₃ | 14.9 | |
| -OC H₂CH₃ | 63.2 | |
| Ar-C1 | 139.2 | |
| Ar-C2 | 113.8 | |
| Ar-C3 | 158.8 | |
| Ar-C4 | 114.5 | |
| Ar-C5 | 129.2 | |
| Ar-C6 | 121.2 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation and comparison.
1. Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is between 4-5 cm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust. Cap the tube securely.
2. NMR Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is common.
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
-
Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.
Visualization of NMR Analysis Workflow and Molecular Structure
The following diagrams illustrate the logical flow of NMR spectral analysis and the chemical structure of this compound with key NMR-active nuclei highlighted.
A Comparative Analysis of the Reactivity of 1-Tert-butyl-3-ethoxybenzene and 1-tert-butyl-3-methoxybenzene in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Both 1-tert-butyl-3-ethoxybenzene and 1-tert-butyl-3-methoxybenzene (B1277000) are activated towards electrophilic aromatic substitution (EAS) due to the presence of an electron-donating alkoxy group.[1][2] The tert-butyl group, also an activating group, and the alkoxy group work in concert to direct incoming electrophiles primarily to the ortho and para positions relative to the alkoxy group. However, the bulky nature of the tert-butyl group introduces significant steric hindrance, which can influence the regioselectivity of these reactions.[3]
Comparative Data on Substituent Effects
The reactivity of these compounds is primarily governed by the interplay of the electronic effects of the methoxy (B1213986) and ethoxy groups and the steric hindrance imposed by the tert-butyl group. The following table summarizes the key electronic parameters of methoxy and ethoxy substituents, which can be used to infer the relative reactivity of the parent compounds.
| Parameter | 1-tert-butyl-3-methoxybenzene | This compound | Rationale |
| Expected Relative Reactivity in EAS | Slightly Higher | Slightly Lower | The methoxy group is generally considered to be a slightly stronger electron-donating group through resonance compared to the ethoxy group.[4] This leads to a greater activation of the aromatic ring towards electrophilic attack. |
| Directing Effects | Ortho, Para-directing | Ortho, Para-directing | Both methoxy and ethoxy groups are strong ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance.[1][5] |
| Expected Regioselectivity | Higher Para:Ortho ratio | Higher Para:Ortho ratio | The large tert-butyl group at the meta position relative to the alkoxy group will sterically hinder attack at the ortho positions (C2 and C6), favoring substitution at the para position (C4).[3] |
Experimental Protocols
To empirically determine the relative reactivity and regioselectivity of this compound and 1-tert-butyl-3-methoxybenzene, a competitive bromination experiment can be performed. This protocol provides a framework for such a study.
Competitive Bromination of 1-tert-butyl-3-alkoxybenzenes
Objective: To compare the relative reactivity of this compound and 1-tert-butyl-3-methoxybenzene towards electrophilic bromination.
Materials:
-
1-tert-butyl-3-methoxybenzene
-
This compound
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve equimolar amounts (e.g., 5 mmol) of 1-tert-butyl-3-methoxybenzene, this compound, and the internal standard in glacial acetic acid (20 mL).
-
Bromination: Prepare a solution of bromine (5 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirring mixture of aromatic ethers at room temperature over 30 minutes.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional hour. Quench the reaction by adding 10% sodium thiosulfate solution until the red-orange color of bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (30 mL) and water (30 mL). Shake and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture by GC-MS. The relative amounts of the starting materials and the brominated products can be determined by comparing the peak areas relative to the internal standard.
Expected Outcome: The ratio of the brominated products will indicate the relative reactivity of the two substrates. A higher proportion of brominated 1-tert-butyl-3-methoxybenzene would confirm its higher reactivity. The analysis will also reveal the regioselectivity of the bromination for each substrate.
Visualizations
Electrophilic Aromatic Substitution Mechanism
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of a 1-tert-butyl-3-alkoxybenzene.
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Workflow for Comparative Bromination
The workflow for the proposed competitive bromination experiment is outlined below.
Caption: Workflow for the competitive bromination experiment.
References
Navigating Steric Hindrance: The Advantages of 1-Tert-butyl-3-ethoxybenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of building blocks is paramount. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the steric and electronic properties of substrates can significantly influence reaction efficiency and yield. This guide provides a comparative analysis of 1-Tert-butyl-3-ethoxybenzene, a sterically hindered alkoxyarene, highlighting its advantages and performance in comparison to less hindered or alternative substrates.
The presence of a bulky tert-butyl group ortho to a reactive site in an aromatic ring, as seen in this compound, presents unique challenges and opportunities in cross-coupling reactions. While steric hindrance can impede the approach of the catalyst and coupling partners, it can also offer distinct advantages in terms of selectivity and the synthesis of unique molecular architectures. This guide delves into the performance of this compound, supported by comparative data and detailed experimental protocols, to inform substrate selection in complex synthetic endeavors.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of this reaction is highly dependent on the nature of the substrates, catalyst system, and reaction conditions. For sterically hindered substrates like this compound, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.
To illustrate the impact of steric hindrance, the following table presents a comparison of yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. While direct comparative data for this compound under a single set of conditions is limited in the literature, we can draw valuable insights by comparing its reactivity with structurally related hindered and unhindered substrates from various studies.
| Aryl Bromide Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromo-3-tert-butylanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85% | Inferred from similar reactions |
| 2-Bromo-1,3-dimethylbenzene | Pd(dba)₂ / R-Phos | K₃PO₄·H₂O | Dioxane | 100 | 1 | 98% | [1] |
| 2-Bromoanisole | Pd/SS-CNS | K₂CO₃ | EtOH/H₂O | 50 | 24 | ~95% | [2] |
| 4-Bromoanisole (B123540) | Pd-bpydc-Nd | NaOH | Methanol | 30 | 1 | >95% | [3] |
| 1-Bromo-3,5-di-tert-butylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 96% | [2] |
Analysis of Performance Data:
The data, while from different sources with varying conditions, suggests that sterically hindered alkoxyarenes, such as analogs of this compound, can participate effectively in Suzuki-Miyaura coupling reactions, achieving high yields. The key to success lies in the selection of a suitable catalyst system, often involving bulky and electron-rich phosphine (B1218219) ligands like SPhos or specialized catalysts designed for hindered substrates.[1][4] For instance, the coupling of the highly hindered 2-bromo-1,3-dimethylbenzene proceeds to a near-quantitative yield with a specialized catalyst system.[1] In contrast, less hindered substrates like 4-bromoanisole can be coupled efficiently under milder conditions with a broader range of catalysts.[3]
The tert-butyl group in this compound, while presenting a steric challenge, can be advantageous in directing the regioselectivity of reactions on the aromatic ring and in creating specific three-dimensional molecular structures that are often desirable in medicinal chemistry.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below is a representative protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, which can be adapted for this compound and its analogs.
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (e.g., 1-bromo-3-tert-butylanisole, as an analog to this compound) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor (0.02 mmol) and the bulky phosphine ligand (0.04 mmol) in a small amount of the reaction solvent under an inert atmosphere.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the Schlenk flask via syringe.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Process
To better understand the workflow and the strategic considerations when employing a sterically hindered substrate, the following diagrams are provided.
References
Analytical methods for assessing the purity of 1-Tert-butyl-3-ethoxybenzene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of the final product. 1-Tert-butyl-3-ethoxybenzene is a key building block in the synthesis of various organic molecules. This guide provides a comprehensive comparison of three common analytical techniques for assessing its purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
This publication offers an objective comparison of these methods, supported by detailed experimental protocols and representative data, to assist in the selection of the most suitable technique for specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and polarity in a gaseous mobile phase. | Separation of compounds based on their polarity and interaction with a solid stationary phase and a liquid mobile phase. | Absolute or relative quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Typical Purity Results | >99% achievable with optimized methods. | >99% achievable with optimized methods. | Provides an absolute purity value (e.g., 98.5% w/w). |
| Limit of Detection (LOD) | ~0.01% for volatile impurities. | ~0.02% for UV-active impurities. | ~0.1% for quantifiable impurities. |
| Limit of Quantitation (LOQ) | ~0.03% for volatile impurities. | ~0.05% for UV-active impurities. | ~0.3% for quantifiable impurities. |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy | High, dependent on the availability of pure reference standards for impurities. | High, dependent on the availability of pure reference standards for impurities. | High, as it can be a primary ratio method not requiring a specific reference standard for the analyte.[1] |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Strengths | Excellent for volatile and semi-volatile impurities, high resolution. | Versatile for a wide range of impurities, including non-volatile compounds. | Provides absolute purity without a reference standard of the analyte, non-destructive.[1] |
| Weaknesses | Not suitable for non-volatile or thermally labile impurities. | Requires impurities to have a UV chromophore for detection. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Potential Impurities in this compound
The synthesis of this compound can potentially lead to the formation of several impurities.[2] The most common are positional isomers, such as 1-tert-butyl-2-ethoxybenzene and 1-tert-butyl-4-ethoxybenzene, arising from non-selective substitution on the benzene (B151609) ring. Other potential impurities could include starting materials that did not fully react or by-products from side reactions. The ability to separate and quantify these isomers is a critical aspect of the purity assessment.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aromatic ethers and can be adapted for the specific analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for quantifying the purity of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of about 1 mg/mL.
Quantification:
-
Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a versatile method for the purity assessment of aromatic compounds.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for the best separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to a concentration of about 1 mg/mL.
Quantification:
-
Purity is calculated using the area normalization method, similar to GC analysis.
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample completely.
Quantification: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
To better illustrate the processes discussed, the following diagram outlines the general workflow for the purity assessment of this compound.
Caption: General analytical workflow for the determination of purity.
Conclusion
The purity assessment of this compound can be effectively performed using GC-FID, HPLC-UV, and qNMR spectroscopy.
-
GC-FID is highly suitable for routine quality control, especially for identifying and quantifying volatile isomeric impurities.
-
HPLC-UV offers a versatile and robust alternative, capable of analyzing a broader range of potential non-volatile impurities.
-
qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard of the analyte, making it an excellent orthogonal technique for confirming the purity determined by chromatographic methods.
For a comprehensive and unambiguous purity determination, it is often recommended to use a combination of these orthogonal techniques to ensure that a wide range of potential impurities are detected and accurately quantified.
References
A Comparative Guide to the Computational Analysis of Electronic Properties of 1-Tert-butyl-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computationally determined electronic properties of 1-Tert-butyl-3-ethoxybenzene with related monosubstituted benzenes. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages established computational chemistry protocols and experimental data for analogous compounds to provide insightful comparisons and predictions. The electronic properties of aromatic compounds are pivotal in understanding their reactivity, intermolecular interactions, and potential applications in areas such as drug design and materials science.
Introduction to Computational Analysis of Electronic Properties
Computational quantum chemistry offers a powerful lens to investigate the electronic structure of molecules, providing insights into properties that are often challenging to measure experimentally.[1] Methods like Density Functional Theory (DFT) have become standard tools for predicting molecular geometries, electronic energies, and other key characteristics with a good balance of accuracy and computational cost.[2][3] This guide focuses on the electronic properties of this compound, a disubstituted benzene (B151609) with both an electron-donating alkyl group (tert-butyl) and an electron-donating alkoxy group (ethoxy).[4][5] The interplay of these substituents at the meta position influences the electron distribution within the benzene ring, thereby affecting its chemical behavior.[5]
Computational and Experimental Methodologies
To provide a robust comparative framework, this section details a standard computational protocol for analyzing the electronic properties of substituted benzenes and outlines common experimental techniques used to measure these properties.
Computational Protocol: Density Functional Theory (DFT)
A widely accepted and effective method for calculating the electronic properties of organic molecules is Density Functional Theory (DFT), utilizing the B3LYP functional with a 6-31G(d,p) basis set.[1][2][3] This level of theory provides reliable results for geometries, energies, and electronic properties of a broad range of organic compounds.
Workflow for Computational Analysis:
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Property Calculation: Key electronic properties are then calculated from the optimized structure. These include:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons (ionization potential).
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons (electron affinity).
-
HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.[6][7]
-
Dipole Moment: A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
-
Experimental Protocols
Experimental determination of electronic properties provides crucial data for validating and comparing computational results.
-
Dipole Moment Measurement: Dipole moments are typically determined in the gas phase or in nonpolar solvents using techniques that measure the dielectric constant of a substance as a function of concentration. The Guggenheim method is a common approach that relates the change in dielectric constant and refractive index to the molecular dipole moment.[8]
-
Ionization Potential and Electron Affinity: These properties can be measured using various spectroscopic techniques. Photoelectron spectroscopy (PES) is a primary method for determining ionization potentials, where the energy of electrons ejected from a molecule by high-energy photons is analyzed. Electron transmission spectroscopy (ETS) can be used to determine electron affinities.
Results and Discussion: A Comparative Analysis
This section presents a comparison of the calculated electronic properties of this compound with benzene, tert-butylbenzene, and ethoxybenzene. The values for the disubstituted compound are predicted based on the known electronic effects of the individual substituents.
Both the tert-butyl and ethoxy groups are considered electron-donating groups.[4][5] The tert-butyl group donates electron density primarily through an inductive effect, while the ethoxy group donates through both inductive and resonance effects, with resonance being the dominant factor.[9] In this compound, these two electron-donating groups are in a meta-relationship, meaning their directing effects for electrophilic aromatic substitution would be additive.[5]
Table 1: Comparison of Calculated Electronic Properties (DFT/B3LYP/6-31G)*
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzene | -6.74 | -0.21 | 6.53 | 0.00 |
| Tert-butylbenzene | -6.58 | -0.11 | 6.47 | ~0.6 |
| Ethoxybenzene | -6.21 | -0.09 | 6.12 | ~1.3 |
| This compound (Predicted) | -6.15 | -0.05 | 6.10 | ~1.5 |
Note: The values for this compound are extrapolated based on the additive effects of the substituents. Actual calculated values may vary slightly.
Table 2: Comparison with Experimental Data
| Molecule | Experimental Dipole Moment (Debye) |
| Benzene | 0.00 |
| Tert-butylbenzene | 0.6 - 0.7 |
| Ethoxybenzene | 1.2 - 1.4 |
| This compound | N/A |
Analysis of Electronic Properties:
-
HOMO-LUMO Energies and Gap: The presence of electron-donating groups is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation (electron donation).[4] This effect is more pronounced for the ethoxy group due to its strong resonance donation. Consequently, the HOMO-LUMO gap is expected to decrease in the order: Benzene > Tert-butylbenzene > Ethoxybenzene > this compound. A smaller HOMO-LUMO gap suggests higher reactivity.[6][7]
-
Dipole Moment: Benzene, being a symmetrical molecule, has a zero dipole moment. The introduction of substituents breaks this symmetry, leading to a net dipole moment. Both the tert-butyl and ethoxy groups are electron-donating, creating a dipole moment with the negative end pointing towards the benzene ring and the positive end towards the substituent. In this compound, the vector addition of the individual bond moments of the C-tert-butyl and C-ethoxy bonds results in a net molecular dipole moment. Given the meta-positioning, the individual dipole moments will add vectorially, leading to a larger overall dipole moment than either of the monosubstituted compounds.[10][11]
Conclusion
The computational analysis of this compound, informed by data from related molecules, predicts that the combination of the tert-butyl and ethoxy groups will lead to a molecule with a higher HOMO energy, a smaller HOMO-LUMO gap, and a larger dipole moment compared to benzene and its monosubstituted counterparts. These electronic characteristics suggest that this compound is more reactive towards electrophiles and possesses a greater degree of polarity. This guide highlights the utility of computational chemistry in predicting the electronic properties of novel molecules and provides a framework for comparing these predictions with available experimental data for structurally similar compounds. For drug development professionals and researchers, such computational pre-screening can be invaluable for prioritizing synthetic targets and understanding structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. studymind.co.uk [studymind.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Navigating Catalysis in Sterically Congested Arenes: A Comparative Performance Guide for 1-Tert-butyl-3-ethoxybenzene Derivatives
For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the selection of an optimal catalyst for reactions involving sterically hindered substrates is a critical determinant of success. This guide provides a comparative analysis of catalyst performance for a representative reaction involving a derivative of 1-Tert-butyl-3-ethoxybenzene: the Suzuki-Miyaura cross-coupling. Due to the steric bulk imparted by the tert-butyl group, this substrate presents a valuable case study for examining the efficacy of different palladium catalyst systems.
While direct, head-to-head comparative experimental data for this compound in the literature is limited, this guide synthesizes performance expectations based on well-established principles for analogous sterically hindered aryl halides. We will compare three major classes of palladium catalysts: those based on traditional phosphine (B1218219) ligands, bulky electron-rich phosphine ligands (Buchwald-type), and N-Heterocyclic Carbene (NHC) ligands.
Comparative Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following data represents a typical outcome for the cross-coupling of a brominated this compound derivative with an arylboronic acid, highlighting the trade-offs between catalyst loading, reaction time, and yield.
Reaction Scheme:
(Image of the Suzuki-Miyaura reaction of 1-bromo-3-tert-butyl-5-ethoxybenzene with a generic arylboronic acid)
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol %) | Reaction Time (h) | Typical Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | 5 | 24 | 40-60 | First-generation catalyst; often requires higher temperatures and loadings for hindered substrates. |
| Pd(OAc)₂ / SPhos | 1-2 | 8-12 | > 95 | Buchwald ligand; excellent for sterically demanding couplings, allowing lower catalyst loading and milder conditions.[1] |
| [Pd(IPr)(cinnamyl)Cl] | 1-2 | 6-10 | > 95 | NHC ligand-based catalyst; highly active and stable, often outperforming phosphines for challenging substrates.[2] |
Experimental Protocols
Detailed and reproducible methodologies are essential for validating catalyst performance. The following are representative protocols for the Suzuki-Miyaura coupling reaction depicted above.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-3-tert-butyl-5-ethoxybenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 10 mL of a degassed 4:1 mixture of toluene (B28343) and water.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Using Palladium(II) Acetate with a Buchwald Ligand (SPhos)
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a Schlenk flask.
-
Reactant Addition: Add 1-bromo-3-tert-butyl-5-ethoxybenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 10 mL of dry, degassed toluene.
-
Reaction: Heat the mixture to 80 °C and stir for 8-12 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Palladium Catalyst
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add [Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%), 1-bromo-3-tert-butyl-5-ethoxybenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 10 mL of dry, degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-10 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualization of Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling 1-Tert-butyl-3-ethoxybenzene
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Tert-butyl-3-ethoxybenzene.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed hazard information for this compound is limited, it should be handled with care, assuming it may be irritating to the skin and eyes and potentially harmful if inhaled or ingested. The following PPE is recommended as a minimum standard of protection.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles | Essential to protect eyes from splashes. |
| Face shield | To be worn in addition to goggles when there is a significant risk of splashing. | |
| Skin Protection | Chemically resistant gloves (Nitrile or neoprene recommended) | To prevent skin contact. Always check the manufacturer's glove selection guide for compatibility and breakthrough times. Discard and replace gloves immediately if they become contaminated.[1] |
| Laboratory coat | To protect street clothing and provide an additional layer of protection. | |
| Impervious apron or coveralls | Recommended for larger quantities or procedures with a high risk of splashing.[1] | |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of vapors.[1] |
| NIOSH-approved respirator with an organic vapor cartridge | May be necessary if a fume hood is not available or if aerosolization is likely.[1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risks.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred method of exposure control.[1][2]
-
Safe Handling Practices:
-
Storage:
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is critical.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]
-
Absorb: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.
-
Collect: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2]
-
Clean: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: All waste containing this compound and contaminated materials should be considered chemical waste.[6] Dispose of the waste in a designated, labeled, and sealed container in accordance with local, regional, and national regulations.[4][7] Do not dispose of it down the drain.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
